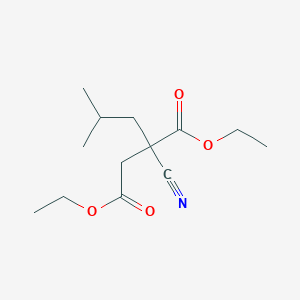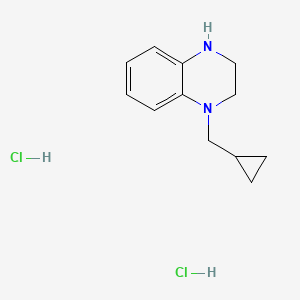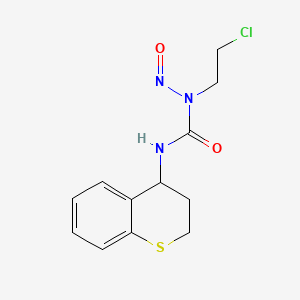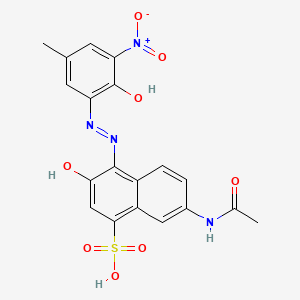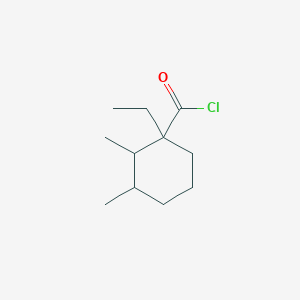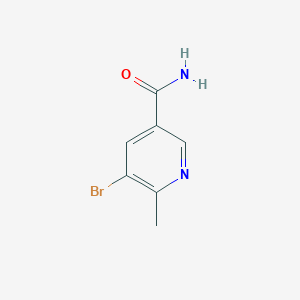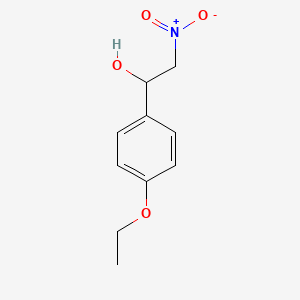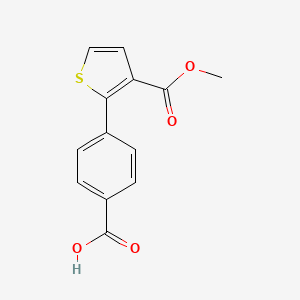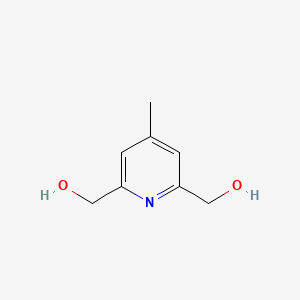
2,6-Bis(hydroxymethyl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(hydroxymethyl)-4-methylpyridine is a versatile chemical compound with significant applications in various fields. It is a derivative of pyridine, characterized by the presence of two hydroxymethyl groups at the 2 and 6 positions and a methyl group at the 4 position. This compound is known for its utility as a chemical intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(hydroxymethyl)-4-methylpyridine can be achieved through several methods. One notable method involves the oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate in water, followed by the reduction of the acid with sodium borohydride/iodine in tetrahydrofuran. This multistep route, however, delivers unsatisfactory yields and imposes an environmental burden due to the use of strong oxidizing and reducing reagents .
Industrial Production Methods: An alternative and more sustainable method involves a one-pot biocatalytic process using recombinant microbial whole cells as catalysts. This method utilizes naturally-occurring 2,6-lutidine and achieves higher yields with a space-time yield of 0.8 g L−1 h−1 . This biocatalytic route offers a simpler and more environmentally friendly alternative to traditional organic synthesis protocols.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(hydroxymethyl)-4-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert these groups back to alcohols.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions often involve nucleophiles that can replace the hydroxymethyl groups under appropriate conditions.
Major Products: The major products formed from these reactions include dipicolinic acid, aldehydes, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2,6-Bis(hydroxymethyl)-4-methylpyridine has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the preparation of metal complexes and catalysts . In biology and medicine, it serves as a building block for the synthesis of active pharmaceutical ingredients . Additionally, it is used in the production of biopolymers and specialty chemicals .
Mechanism of Action
The mechanism of action of 2,6-Bis(hydroxymethyl)-4-methylpyridine involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
2,6-Bis(hydroxymethyl)-4-methylpyridine can be compared with other similar compounds such as 2,6-Bis(hydroxymethyl)pyridine and 2,6-Lutidine. While 2,6-Bis(hydroxymethyl)pyridine lacks the methyl group at the 4 position, 2,6-Lutidine lacks the hydroxymethyl groups. The presence of both hydroxymethyl and methyl groups in this compound makes it unique and enhances its reactivity and versatility in various chemical reactions .
Properties
CAS No. |
506423-84-3 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
[6-(hydroxymethyl)-4-methylpyridin-2-yl]methanol |
InChI |
InChI=1S/C8H11NO2/c1-6-2-7(4-10)9-8(3-6)5-11/h2-3,10-11H,4-5H2,1H3 |
InChI Key |
QLZHTNHXHLZYNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



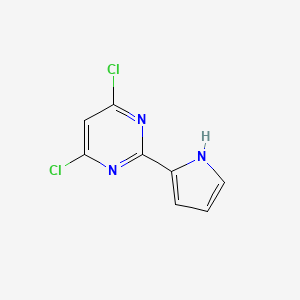
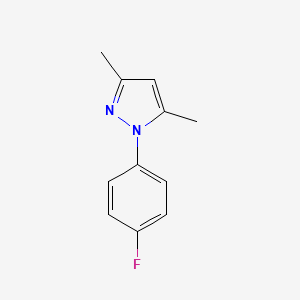
![(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13942168.png)
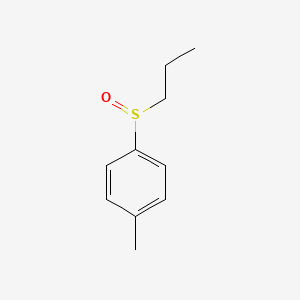
![B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)
